3-Fluoro-4-hydroxy-5-picoline
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Overview
Description
3-Fluoro-4-hydroxy-5-picoline is a fluorinated pyridine derivative. The presence of both fluorine and hydroxyl groups on the pyridine ring imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-hydroxy-5-picoline typically involves the fluorination of a suitable pyridine precursor. One common method involves the use of 2-fluoro-4-methylpyridine as a starting material. The fluorination process can be carried out using electrophilic fluorinating agents under controlled conditions . Another approach involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed reactions and other advanced catalytic systems is common to achieve high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-hydroxy-5-picoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form fluorinated alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
- Oxidation products include fluorinated ketones and aldehydes.
- Reduction products include fluorinated alcohols.
- Substitution reactions yield various fluorinated derivatives depending on the nucleophile used .
Scientific Research Applications
3-Fluoro-4-hydroxy-5-picoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxy-5-picoline involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its interaction with biological systems. These interactions can modulate various biochemical pathways, making the compound useful in targeted protein degradation and other applications .
Comparison with Similar Compounds
3-Fluoro-4-hydroxyproline: Shares similar fluorination and hydroxylation patterns but differs in the core structure.
2-Fluoro-4-methylpyridine: Another fluorinated pyridine derivative with different substitution patterns.
3,5-Difluoro-4-hydroxypyridine: Contains multiple fluorine atoms, leading to different chemical properties.
Uniqueness: 3-Fluoro-4-hydroxy-5-picoline is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles. Its combination of fluorine and hydroxyl groups on the pyridine ring makes it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-5-methyl-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-2-8-3-5(7)6(4)9/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGIWASEPLFGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C(C1=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660544 |
Source
|
Record name | 3-Fluoro-5-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-21-0 |
Source
|
Record name | 3-Fluoro-5-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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